1-{[6-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE
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Overview
Description
1-{[6-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its unique structure, which includes a benzotriazole moiety, a methoxyphenyl group, and a triazolo-thiadiazole core
Preparation Methods
The synthesis of 1-{[6-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzotriazole Derivative: The synthesis begins with the preparation of a benzotriazole derivative through the reaction of o-phenylenediamine with sodium nitrite in acidic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride.
Cyclization: The final step involves the cyclization of the intermediate product with thiosemicarbazide under reflux conditions to form the triazolo-thiadiazole core.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
1-{[6-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[6-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme activity and protein interactions.
Industrial Applications: It is employed in the synthesis of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 1-{[6-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication. The inhibition of these enzymes leads to the disruption of cancer cell growth and proliferation. Additionally, the compound’s electronic properties enable it to participate in electron transfer processes, making it useful in materials science applications.
Comparison with Similar Compounds
1-{[6-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE can be compared with other similar compounds, such as:
3-(Benzotriazol-1-ylmethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound lacks the methoxy group, which may affect its reactivity and applications.
3-(Benzotriazol-1-ylmethyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The position of the methoxy group is different, which can influence its chemical properties and biological activity.
3-(Benzotriazol-1-ylmethyl)-6-(3-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
825604-95-3 |
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Molecular Formula |
C17H13N7OS |
Molecular Weight |
363.4g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13N7OS/c1-25-12-6-4-5-11(9-12)16-21-24-15(19-20-17(24)26-16)10-23-14-8-3-2-7-13(14)18-22-23/h2-9H,10H2,1H3 |
InChI Key |
RTNKFVVXJBHIGP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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